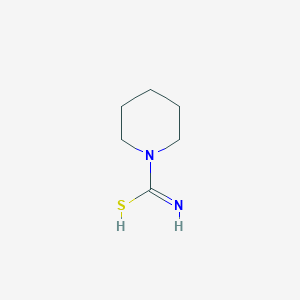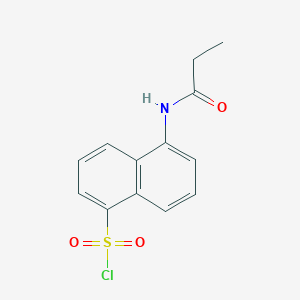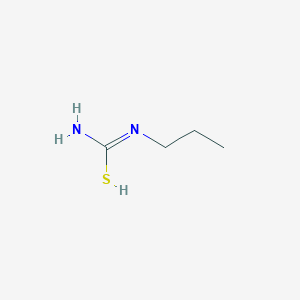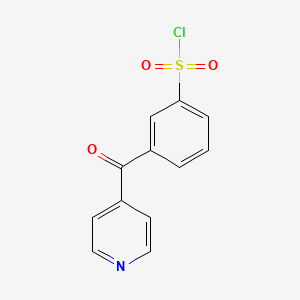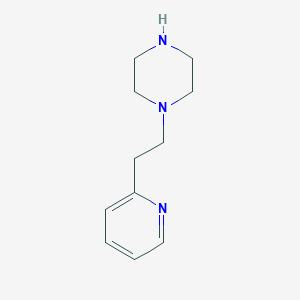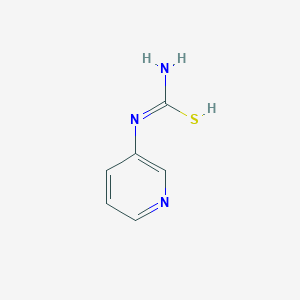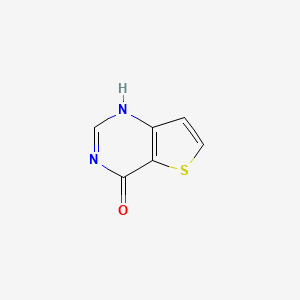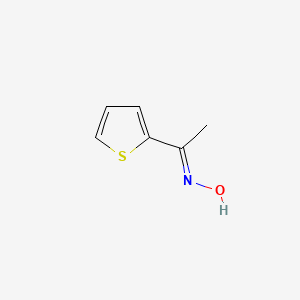
Thiophene-2-ethylamine
Vue d'ensemble
Description
Thiophene-2-ethylamine, also known as 2-Thiopheneethylamine, is an aromatic amine . It has the empirical formula C6H9NS and a molecular weight of 127.21 . It is used as a building block in heterocyclic compounds .
Synthesis Analysis
This compound can be synthesized from 2-thiophene ethanol. The synthetic method involves the use of pyridinium chlorochromate/silica gel (PCC/SiO2) as an oxidant to obtain 2-thiophene acetaldehyde at low temperatures. The product is then reacted with oxammonium hydrochloride to synthesize 2-thiophene ethylidenehydroxylamine intermediate. Finally, the intermediate is reduced by NaBH4/CuSO4/Amberlyst-15 (sulfonation) to obtain 2-thiophene ethylamine .Molecular Structure Analysis
The molecular structure of this compound is foundational to its chemical behavior and applications. Its structure has been explored in the context of synthesizing various derivatives and complexes, demonstrating the compound’s flexibility in forming new materials with desired properties.Chemical Reactions Analysis
This compound undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing novel compounds. It serves as a key intermediate in the synthesis of thiophene derivatives and complexes, contributing to the development of materials with potential applications in optoelectronics and pharmaceuticals.Physical And Chemical Properties Analysis
This compound is a clear to yellow liquid with a density of 1.087 g/mL at 25 °C (lit.). It has a boiling point of 200-201 °C/750 mmHg (lit.) and a refractive index of n20/D 1.551 (lit.) .Applications De Recherche Scientifique
Synthesis Methods :
- Improved synthesis techniques using thiophene as a starting material, yielding higher efficiency suitable for industrial processes (Shou, 2001); (Shuang, 2002).
Corrosion Inhibition :
- Thiophene derivatives, including 2-ethylamine thiophene, are effective inhibitors for steel corrosion, acting as cathodic inhibitors (Bouklah et al., 2004).
Pharmaceutical and Biological Activity :
- Thiophene-2-ethylamine derivatives show a wide spectrum of biological activities, including antibacterial, antifungal, and antiproliferative properties (Chapman et al., 1973); (Solankee et al., 2011).
Material Science :
- Applications in material science include the use in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Electrochemistry :
- Investigating the electrochemical properties of thiophene-based materials for potential use in electroluminescent and electrochromic display technology (Hillman et al., 2006); (Barbarella et al., 2005).
Schiff Base Ligand Formation :
- Use in the synthesis of Schiff base ligands for nickel(II) and palladium(II), which are characterized by various spectroscopic techniques (Kundu et al., 2016).
Conjugated Microporous Polymers :
- Synthesis of conjugated microporous polymers with potential applications in organic electronics or optoelectronics (Jiang et al., 2010).
Mécanisme D'action
Target of Action
Thiophene-2-ethylamine is an aromatic amine . . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
It’s known to undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . This suggests that it may interact with its targets through a similar condensation mechanism, leading to changes in the target’s structure and function.
Biochemical Pathways
This compound may influence several biochemical pathways due to its potential class of biologically active compounds . .
Result of Action
Given its potential as a biologically active compound , it’s plausible that it may induce a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area and avoid breathing its dust/fume/gas/mist/vapors/spray . , indicating that environmental contamination could potentially affect its stability and efficacy.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Thiophene-2-ethylamine interacts with a variety of enzymes, proteins, and other biomolecules. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It can also be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It’s known to interact with multiwall carbon nanotubes (MWCNT) and is used in the synthesis of pyrimidine derivatives .
Metabolic Pathways
This compound is involved in various metabolic pathways. It’s known to interact with multiwall carbon nanotubes (MWCNT) and is used in the synthesis of pyrimidine derivatives .
Propriétés
IUPAC Name |
2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUYXIJZLDNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952773 | |
| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30433-91-1, 64059-34-3 | |
| Record name | 2-Thiopheneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopheneethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-1-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiophene-2-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Thiophene-2-ethylamine in materials science?
A1: this compound (TEA) has shown promise in enhancing the performance and stability of perovskite solar cells. When incorporated into the perovskite structure, TEA acts as both a spacer and stabilizer for the inorganic lattice, leading to the formation of beneficial 2D/3D bulk heterojunctions []. This results in improved charge transport properties and extended charge carrier lifetimes compared to traditional 2D perovskites. Devices utilizing TEA-based perovskites have demonstrated efficiencies exceeding 11%, showcasing their potential for high-performance and stable solar cells [].
Q2: How does this compound contribute to the stability of perovskite solar cells?
A2: TEA plays a crucial role in enhancing the stability of perovskite solar cells. Its sulfur atom interacts with lead ions in the perovskite lattice, promoting stronger bonding and a more robust structure []. This interaction helps to mitigate degradation pathways and improve the material's resistance to moisture and other environmental factors.
Q3: Beyond solar cells, what other applications have been explored for this compound?
A3: this compound has been explored for its potential in pharmaceutical chemistry, specifically as a building block for synthesizing compounds with anti-platelet aggregation properties []. Researchers have investigated its use in preparing analogues of Clopidogrel, a drug used to prevent blood clots. Additionally, TEA has been employed in synthesizing various heterocyclic compounds with potential biological activities, including 5-imidazolones which exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria [, ].
Q4: How effective is this compound as a corrosion inhibitor for mild steel in acidic environments?
A4: Studies have demonstrated the effectiveness of this compound (TEA) as a corrosion inhibitor for mild steel in 0.5M H2SO4 solutions []. Electrochemical measurements, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that TEA acts as a mixed-type inhibitor, effectively suppressing both anodic and cathodic corrosion processes. Microscopic analyses using FESEM and EDX mapping confirmed the adsorption of TEA onto the mild steel surface, forming a protective layer that mitigates corrosion [].
Q5: Has this compound been used in synthesizing compounds with biological activity other than anti-platelet aggregation?
A6: Yes, beyond anti-platelet compounds, this compound serves as a versatile building block in synthesizing various heterocyclic compounds with potential biological activities. One example is its use in preparing 4-thiazolidinones derivatives, achieved through cyclocondensation reactions with thioglycolic acid and different Schiff bases derived from TEA []. Additionally, TEA played a key role in synthesizing Schiff base conjugates of 5-Fluoroisatin and their Mannich bases, exhibiting anti-inflammatory and anti-tubercular activities []. These examples highlight the versatility of this compound in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




